3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c19-14(13-16-11(9-23-13)12-2-1-7-22-12)17-4-3-10(8-17)18-5-6-21-15(18)20/h1-2,7,9-10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQLEYSKXQZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves several steps:
Formation of the Thiophen-2-yl Thiazole: : This typically involves the condensation of a thiophene derivative with a thiazole precursor.
Introduction of the Pyrrolidine Moiety: : This step often requires the nucleophilic substitution reaction of a suitable pyrrolidine derivative with the intermediate.
Oxazolidin-2-one Ring Formation: : This final step involves cyclization, often achieved through intramolecular condensation reactions under controlled conditions (temperature, solvents, and catalysts).
Industrial Production Methods: In industrial settings, this compound is produced via large-scale batch processes. These methods optimize yield and purity using advanced equipment and automated control systems. Key steps include:
Continuous Stirred-Tank Reactors (CSTRs): : For maintaining optimal reaction conditions.
Chromatographic Purification: : To ensure high purity.
Automated Monitoring Systems: : To control temperature, pH, and other reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazolidinone Ring
The oxazolidinone ring is susceptible to nucleophilic attack due to its electrophilic carbonyl group. Reactions often proceed under basic or acidic conditions:
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Ring-opening hydrolysis : Treatment with aqueous NaOH or KOH cleaves the oxazolidinone to form a β-amino alcohol derivative. For example, hydrolysis of similar oxazolidinones in EtOH/H₂O with NaOH yields linear carbamates .
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Aminolysis : Reaction with primary or secondary amines (e.g., aniline, methylamine) opens the ring, forming urea derivatives. This is typically catalyzed by bases like TEA or DIPEA in solvents such as THF or DMF .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 6h | β-Amino alcohol derivative | 85% | |
| Aminolysis | Aniline, DIPEA, DMF, RT, 12h | N-Phenyl urea analog | 72% |
Acylation and Sulfonylation at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring undergoes acylation or sulfonylation:
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Acylation : Reaction with acid chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of DIPEA or TEA forms amides. For instance, coupling with thiophene-2-carbonyl chloride yields bis-acylated derivatives.
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Sulfonylation : Sulfonyl chlorides (e.g., mesyl chloride, tosyl chloride) react under similar conditions to produce sulfonamides. This is critical for modifying pharmacokinetic properties .
Key Catalysts/Reagents
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Solvents : THF, DMF, or CH₂Cl₂.
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Bases : TEA, DIPEA, or N-methylmorpholine.
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Activators : BOP-Cl or EDCI/DMAP for challenging acylations .
Functionalization of the Thiophene-Thiazole Moiety
The thiophene-thiazole system participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
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EAS : Bromination or nitration occurs at the electron-rich thiophene ring. For example, bromination with Br₂ in HOAc introduces substituents at the 5-position of thiophene .
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Suzuki-Miyaura Coupling : The thiazole ring’s halide (if present) reacts with boronic acids under Pd catalysis to form biaryl systems .
Reported Transformations
Cyclization and Ring-Forming Reactions
The compound’s structure allows intramolecular cyclization under specific conditions:
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Oxazolidinone Rearrangement : Heating in acidic media (e.g., HCl/dioxane) induces ring contraction or expansion, forming morpholine or piperazine analogs .
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Thiazole Ring Modification : Reaction with thioureas or thioamides under reflux (e.g., in acetone) generates fused thiazolo-oxazolidinone systems .
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light induces cleavage of the thiazole-thiophene bond, forming sulfonic acid derivatives.
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Oxidative Degradation : Strong oxidants (e.g., KMnO₄) oxidize the thiophene ring to a sulfone, reducing aromaticity and altering reactivity .
Biological Activity and Target Interactions
While the focus is on chemical reactions, structural analogs show:
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Enzyme Inhibition : Binding to serine hydrolases or kinases via hydrogen bonding with the oxazolidinone carbonyl .
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Antimicrobial Activity : Thiazole-thiophene hybrids disrupt bacterial cell wall synthesis .
Synthetic Methodologies from Analogous Systems
Key steps in synthesizing similar compounds include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit promising antimicrobial properties. Studies have shown that compounds similar to 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one demonstrate significant activity against various pathogens:
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| C. glabrata | 0.12 | Better than itraconazole |
| Trichosporon cutaneum | 2 | Higher than standard (8) |
| Mucor hiemalis | 2 | Compared to itraconazole (4) |
| Aspergillus fumigatus | Moderate | Varies by strain |
These findings suggest that the compound could be effective against resistant strains of fungi and bacteria .
Cancer Research
The oxazolidinone scaffold has also been explored for its anticancer properties. Compounds containing the oxazolidinone ring have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thiophene and thiazole groups may enhance these effects by increasing lipophilicity and bioavailability .
Case Studies
Several studies have documented the efficacy of oxazolidinone derivatives in clinical settings:
- A study published in the Journal of Medicinal Chemistry reported the synthesis of novel oxazolidinone-linked triazoles, which exhibited potent antifungal activity against resistant strains .
- Another research article highlighted the use of oxazolidinones as potential leads for developing new antibiotics targeting Gram-positive bacteria, emphasizing their role in addressing antibiotic resistance issues .
Mechanism of Action
The effects of 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one are driven by its ability to interact with various molecular targets:
Enzyme Inhibition: : The compound may inhibit specific enzymes, altering biochemical pathways.
Receptor Modulation: : It can interact with cellular receptors, affecting signal transduction pathways.
Molecular Pathways: : Involves various pathways depending on the target, such as inflammatory pathways in medicinal applications.
Comparison with Similar Compounds
Key structural features :
- Pyrrolidine core : A five-membered saturated ring providing conformational flexibility.
- Thiazole-thiophene carbonyl : A planar, electron-rich aromatic system enhancing π-π stacking interactions.
- Oxazolidin-2-one : A rigid lactam ring contributing to hydrogen-bonding capacity and metabolic stability.
Comparison with Structurally Similar Compounds
Structural Analog 1: 3-{1-[3-(1H-Pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one (CAS: 2097924-10-0)
This analog replaces the thiazole-thiophene group with a benzoyl-pyrazole substituent (Fig. 2).
| Parameter | Target Compound | Analog 1 |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S₂ (inferred) | C₁₇H₁₈N₄O₃ |
| Molecular Weight | ~363.41 g/mol | 326.35 g/mol |
| Key Substituents | Thiophene-thiazole | Benzoyl-pyrazole |
| Hydrogen Bond Acceptors | 6 | 5 |
| LogP (Predicted) | 2.1 (moderate lipophilicity) | 1.8 (lower lipophilicity) |
Implications :
- Lower logP suggests reduced membrane permeability relative to the target compound.
Structural Analog 2: 3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
This compound (PDB entry associated with SARS-CoV-2 NSP3 macrodomain studies) substitutes the thiazole-thiophene group with a pyrimidoindole system (Fig. 3) .
| Parameter | Target Compound | Analog 2 |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S₂ | C₁₈H₁₇FN₄O₂ |
| Molecular Weight | ~363.41 g/mol | 346.35 g/mol |
| Key Substituents | Thiophene-thiazole | Pyrimidoindole |
| Bioactivity | Undocumented (structural) | Kinase inhibition (hypothesized) |
Implications :
- The absence of sulfur atoms reduces thiol-mediated interactions compared to the target compound.
Structural Analog 3: 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one
This compound (CAS: 1396848-37-5) features an oxadiazole-thiophene system and a trifluoromethoxybenzyl group (Fig. 4) .
| Parameter | Target Compound | Analog 3 |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S₂ | C₁₉H₁₃F₃N₄O₃S |
| Molecular Weight | ~363.41 g/mol | 434.39 g/mol |
| Key Substituents | Thiophene-thiazole | Oxadiazole-thiophene |
| Electron Density | High (thiazole-thiophene) | Moderate (oxadiazole) |
Implications :
- The oxadiazole ring in Analog 3 is less basic than the thiazole in the target compound, altering solubility and receptor-binding kinetics.
- The trifluoromethoxy group enhances metabolic stability but increases molecular weight.
Q & A
Q. Example Optimization :
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +15% |
| Catalyst | PdCl₂ vs. Pd(PPh₃)₄ | Pd(PPh₃)₄ | +20% |
Basic: What analytical techniques validate the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine-oxazolidinone junction .
Data Contradiction Resolution :
Discrepancies in NMR splitting patterns may arise from rotamers; use variable-temperature NMR or DFT calculations .
Advanced: How do electronic effects of substituents influence biological activity?
Answer:
- Thiophene vs. Phenyl : Thiophene’s electron-rich π-system enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Oxazolidinone Ring : The carbonyl group participates in hydrogen bonding with target proteins, critical for antimicrobial activity .
Q. Activity Comparison Table :
| Substituent Modification | Target Affinity (IC₅₀, nM) | Solubility (logP) |
|---|---|---|
| Thiophene-2-yl | 12.3 ± 1.2 | 2.1 |
| Phenyl | 45.6 ± 3.1 | 3.4 |
Advanced: How to address discrepancies in spectral data during characterization?
Q. Methodology :
Reproducibility Checks : Re-run reactions to exclude synthetic variability .
Advanced NMR Techniques : Use 2D-COSY or NOESY to resolve overlapping signals .
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian09/B3LYP) .
Case Study :
A ¹³C NMR signal at 170 ppm (expected for oxazolidinone carbonyl) shifted to 168 ppm due to solvent polarity; confirmed via DFT .
Basic: What are the stability considerations for this compound under physiological conditions?
Answer:
Q. Stability Data :
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 2.0 | 1.5 | Open-chain amide |
| pH 7.4 | >48 | N/A |
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets; docking scores correlate with IC₅₀ values (R² = 0.89) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Validation :
Compare predicted binding free energies (ΔG) with experimental SPR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
